7-Methoxy-2-nitrobenzofuran
Overview
Description
7-Methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methoxy group at the 7th position and a nitro group at the 2nd position makes this compound unique. It is known for its broad-spectrum antimicrobial properties and has been used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-nitrobenzofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 2-unsubstituted benzofurans using nitrating agents like nitric acid or nitrogen dioxide.
Condensation Reactions: Condensation of salicylic aldehydes with bromonitromethane followed by cyclization can yield 2-nitrobenzofurans.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Reduction: The major product is 7-methoxy-2-aminobenzofuran.
Substitution: Depending on the nucleophile, various substituted benzofurans can be formed.
Scientific Research Applications
7-Methoxy-2-nitrobenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-nitrobenzofuran involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage bacterial DNA and proteins . The methoxy group enhances its solubility and bioavailability, making it more effective as an antimicrobial agent .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the methoxy group, making it less soluble and bioavailable compared to 7-Methoxy-2-nitrobenzofuran.
7-Methoxy-2-aminobenzofuran: Formed by the reduction of this compound, it has different biological activities.
Methoxy-2-nitronaphtho[2,1-b]furan: Known for its strong mutagenic properties, it is structurally similar but has different biological activities.
Uniqueness: this compound stands out due to its combination of a methoxy and nitro group, which enhances its antimicrobial properties and solubility. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-methoxy-2-nitro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFRACMLPEVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305405 | |
Record name | 7-Methoxy-2-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30335-71-8 | |
Record name | NSC170702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-2-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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